

## Comparative Toxicogenomics of N-Nitroso Lisinopril Exposure: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                      |           |
|----------------------|----------------------|-----------|
| Compound Name:       | N-Nitroso Lisinopril |           |
| Cat. No.:            | B8821601             | Get Quote |

A comprehensive review of the available toxicological data for **N-Nitroso Lisinopril**, contextualized with findings on related N-nitroso compounds and the parent drug, lisinopril. This guide addresses the current understanding of the genotoxic potential and regulatory status of this specific nitrosamine impurity.

### **Executive Summary**

**N-Nitroso Lisinopril** is a nitrosamine impurity that can form during the synthesis, storage, or formulation of the widely prescribed antihypertensive drug, lisinopril.[1][2] The presence of nitrosamine impurities in pharmaceuticals is a significant concern for regulatory agencies and manufacturers due to the potential carcinogenic risk associated with this class of compounds. [1][3][4] However, a comprehensive toxicogenomic profile for **N-Nitroso Lisinopril**, detailing its effects on global gene, protein, and metabolite expression, is not currently available in published literature.

This guide synthesizes the existing data on **N-Nitroso Lisinopril**, primarily from regulatory assessments and comparative studies with other N-nitroso-ACE inhibitors. While direct toxicogenomic studies are lacking, a weight of evidence approach, including structure-activity relationship (SAR) analysis and in vitro and in vivo genotoxicity data from related compounds, provides insights into its potential biological activity.

Recent assessments by regulatory bodies have led to the reclassification of **N-Nitroso Lisinopril**. Notably, the European Medicines Agency (EMA) has categorized **N-Nitroso Lisinopril** as a Non-Mutagenic Impurity (NMI).[5][6] The U.S. Food and Drug Administration



(FDA) has established an Acceptable Intake (AI) limit for **N-Nitroso Lisinopril** based on a carcinogenic potency categorization approach.[7][8]

This guide will provide a comparative analysis based on the available data for N-nitroso ACE inhibitors, a general overview of N-nitrosamine toxicology, and relevant pharmacogenomic data for the parent drug, lisinopril.

# Comparative Genotoxicity of N-Nitroso ACE Inhibitors

Direct experimental data on the genotoxicity of **N-Nitroso Lisinopril** is scarce. However, studies on structurally related N-nitroso impurities of other ACE inhibitors, such as N-nitroso ramipril and N-nitroso quinapril, have shown no genotoxic potential in a range of assays.[9][10] [11] These findings are attributed to the steric hindrance around the N-nitrosamine moiety, which is believed to inhibit the metabolic activation required for genotoxicity.[12]

Table 1: Summary of Genotoxicity Data for N-Nitroso ACE Inhibitors



| Compound                              | Assay                                         | System        | Results                                          | Reference   |
|---------------------------------------|-----------------------------------------------|---------------|--------------------------------------------------|-------------|
| N-Nitroso<br>Ramipril                 | In vivo liver<br>comet assay                  | Mouse         | Non-genotoxic                                    | [9][10][11] |
| In vivo Big Blue® mutation assay      | Mouse                                         | Non-mutagenic | [9][10][11]                                      |             |
| In vivo duplex<br>sequencing<br>assay | Mouse                                         | Non-mutagenic | [9][10][11]                                      |             |
| N-Nitroso<br>Quinapril                | In vivo liver<br>comet assay                  | Mouse         | Non-genotoxic                                    | [9][10][11] |
| In vivo Big Blue®<br>mutation assay   | Mouse                                         | Non-mutagenic | [9][10][11]                                      |             |
| In vivo duplex sequencing assay       | Mouse                                         | Non-mutagenic | [9][10][11]                                      |             |
| N-Nitroso<br>Lisinopril               | Regulatory Assessment (based on read- across) | EMA           | Classified as<br>Non-Mutagenic<br>Impurity (NMI) | [5][6]      |

## **Regulatory Landscape and Acceptable Intake**

The concern over nitrosamine impurities has led to stringent regulatory guidance. For **N-Nitroso Lisinopril**, the following limits have been established:

Table 2: Regulatory Acceptable Intake (AI) for N-Nitroso Lisinopril



| Regulatory Body | Acceptable Intake<br>(AI) Limit | Basis for Limit                                                                                                                                         | Reference |
|-----------------|---------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| US FDA          | 1500 ng/day                     | Carcinogenic Potency<br>Categorization<br>Approach (CPCA),<br>Potency Category 5                                                                        | [7][8]    |
| EMA             | N/A (Classified as<br>NMI)      | Limits derived using structure-activity-relationship and physicochemical features of N-nitrosolisinopril, N-nitrosoquinapril and N-nitroso-quinaprilate | [6]       |

# General Toxicogenomic Mechanisms of N-Nitroso Compounds

While specific data for **N-Nitroso Lisinopril** is unavailable, the general mechanism of toxicity for many N-nitroso compounds involves metabolic activation by cytochrome P450 enzymes. This process can lead to the formation of highly reactive electrophilic intermediates that can alkylate DNA and other macromolecules, leading to mutations and cellular damage.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. N-Nitroso Lisinopril, Nitrosamine Compounds, Nitrosamine Impurities, Impurity Standards [chemicea.com]
- 2. researchgate.net [researchgate.net]
- 3. Nitrosamine impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 4. Nitrosamines: Current Updates from EMA and FDA DLRC [dlrcgroup.com]
- 5. Nitroso lisinopril Limits of Nitrosamines Nitrosamines Exchange [nitrosamines.usp.org]
- 6. EMA Q&A Appendix 1 update posted on Feb. 26, 2024 Limits of Nitrosamines -Nitrosamines Exchange [nitrosamines.usp.org]
- 7. N-Nitroso Lisinopril | Manasa Life Sciences [manasalifesciences.com]
- 8. veeprho.com [veeprho.com]
- 9. Evaluation of the nitrosamine impurities of ACE inhibitors using computational, in vitro, and in vivo methods demonstrate no genotoxic potential -Pub Limits of Nitrosamines Nitrosamines Exchange [nitrosamines.usp.org]
- 10. Evaluation of the nitrosamine impurities of ACE inhibitors using computational, in vitro, and in vivo methods demonstrate no genotoxic potential PubMed



[pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]
- 12. efpia.eu [efpia.eu]
- To cite this document: BenchChem. [Comparative Toxicogenomics of N-Nitroso Lisinopril Exposure: A Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8821601#comparative-toxicogenomics-of-n-nitroso-lisinopril-exposure]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com